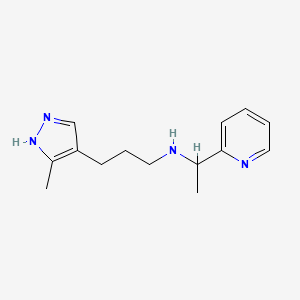![molecular formula C16H15BrN2O2 B7590118 N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 11-7082 and is a potent inhibitor of the NF-kappaB pathway, which is a critical signaling pathway involved in inflammation, immunity, and cell survival.
Mecanismo De Acción
The mechanism of action of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide involves the inhibition of the NF-kappaB pathway. This compound specifically inhibits the activation of the IKK complex, which is a critical upstream regulator of the NF-kappaB pathway. By inhibiting the activation of the IKK complex, N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide effectively blocks the activation of the NF-kappaB pathway, leading to reduced inflammation, improved immune response, and increased cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide have been extensively studied in various in vitro and in vivo models. Inhibition of the NF-kappaB pathway by this compound has been shown to reduce inflammation, improve immune response, and induce cell death in cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects, which may contribute to its potential anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide in lab experiments is its potent inhibitory activity against the NF-kappaB pathway. This compound has been extensively studied in various in vitro and in vivo models and has shown promising results in reducing inflammation, improving immune response, and inducing cell death in cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide. One of the most promising applications of this compound is its potential use in cancer therapy. Further research is needed to investigate the anti-cancer activity of this compound and its potential use in combination with other anti-cancer drugs. Additionally, there is a need for further research to investigate the potential applications of this compound in other fields, such as autoimmune disorders and inflammatory diseases. Finally, the development of more potent and selective inhibitors of the NF-kappaB pathway may provide new avenues for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide involves the reaction of 5-bromo-2-methylbenzoic acid with 2-(2-amino-2-oxoethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as an inhibitor of the NF-kappaB pathway. NF-kappaB is a critical signaling pathway that is involved in inflammation, immunity, and cell survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-6-7-12(17)9-13(10)16(21)19-14-5-3-2-4-11(14)8-15(18)20/h2-7,9H,8H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFVGYFLFHQHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)
![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)

![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)